

# "Methyl 2-(2-bromophenyl)acetate" molecular weight and formula

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## Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)acetate

Cat. No.: B057229

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## Technical Guide: Methyl 2-(2-bromophenyl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 2-(2-bromophenyl)acetate** is a chemical compound frequently utilized as a reagent and building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry and materials science, often serving as a precursor for more complex molecules. This document provides essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and a visual representation of the synthetic workflow.

### Physicochemical Properties

The fundamental properties of **Methyl 2-(2-bromophenyl)acetate** are summarized below. This data is critical for reaction planning, safety assessment, and analytical method development.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub> [1][2][3][4]
Molecular Weight	229.07 g/mol [2][3]
CAS Number	57486-69-8[1][3][4]
Appearance	Colorless to clear oil/liquid[3][4]
Boiling Point	264.073 °C at 760 mmHg[1]
Density	1.445 g/cm <sup>3</sup> [1]
Flash Point	113.508 °C[1]
Refractive Index	1.543[1]
Exact Mass	227.97859 u[1][2]

## Experimental Protocols

### Synthesis via Fischer Esterification

This protocol details the synthesis of **Methyl 2-(2-bromophenyl)acetate** from 2-bromophenylacetic acid and methanol, utilizing an acid catalyst.

Materials:

- 2-bromophenylacetic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Dichloromethane
- Deionized water
- Sodium sulfate (anhydrous)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask, add 2-bromophenylacetic acid (e.g., 5.0 g).[3]
- Add 50 mL of methanol to the flask.[3]
- While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 30 minutes.[3]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the bulk of the methanol using a rotary evaporator.[3]
- To the resulting residue, add 30 mL of deionized water.[3]
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[3]
- Combine the organic extracts and dry over anhydrous sodium sulfate.[3]
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, **Methyl 2-(2-bromophenyl)acetate**.[3]

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for assessing the purity and confirming the identity of the synthesized product.

#### Instrumentation & Consumables:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m)
- Helium (carrier gas)
- Sample vials
- Ethyl acetate (HPLC grade)

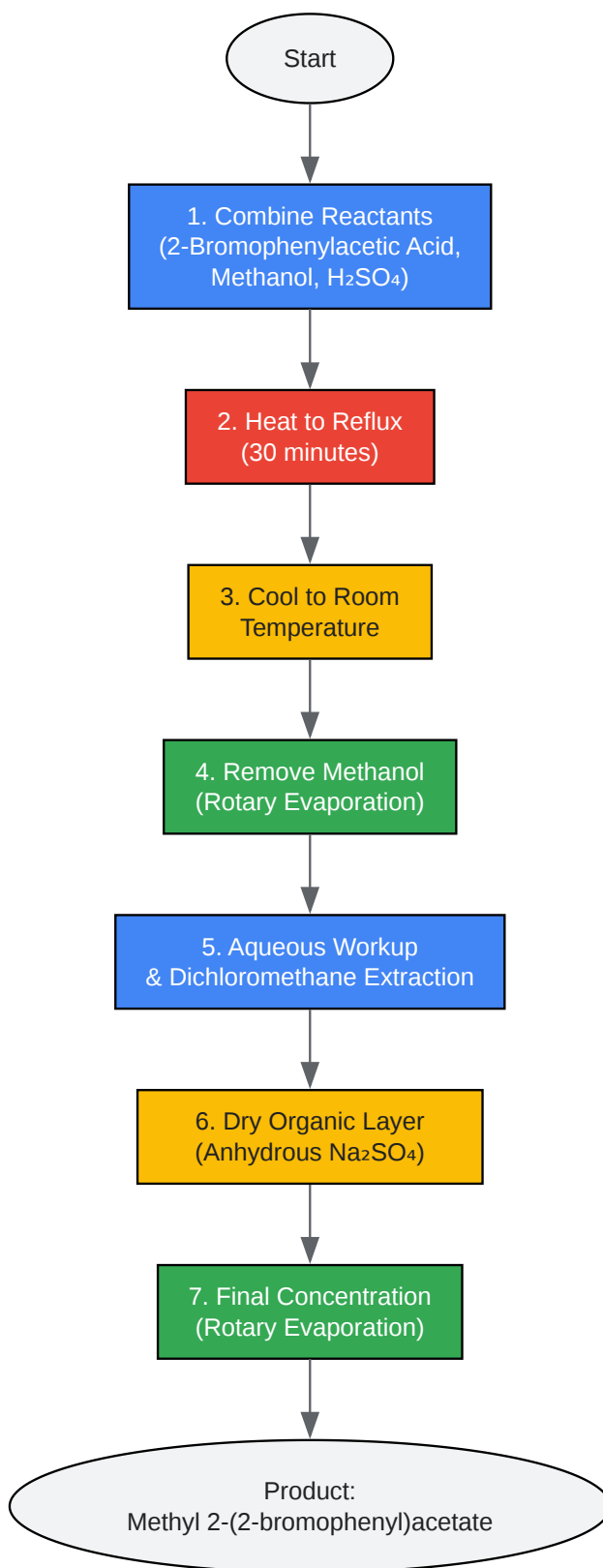
#### Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the synthesized **Methyl 2-(2-bromophenyl)acetate** in ethyl acetate.
- GC Method:
  - Injector Temperature: 250°C
  - Injection Volume: 1  $\mu$ L
  - Split Ratio: 50:1
  - Carrier Gas Flow (He): 1.0 mL/min (constant flow)
  - Oven Program:
    - Initial temperature: 80°C, hold for 2 minutes.
    - Ramp: Increase to 280°C at a rate of 20°C/min.
    - Hold: Maintain 280°C for 5 minutes.
- MS Method:

- Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Scan Range: 40-400 m/z
- Data Analysis:
  - Analyze the resulting chromatogram to determine the retention time and purity of the main peak.
  - Examine the mass spectrum of the main peak and compare it with a reference spectrum to confirm the identity of **Methyl 2-(2-bromophenyl)acetate** ( $M^+$  expected at  $m/z \approx 228$  and 230 due to bromine isotopes).

## Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process described in the experimental protocol.



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Caption: Synthesis and purification workflow for **Methyl 2-(2-bromophenyl)acetate**.

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## References

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